Superior Gastroprotective Efficacy: 5,6,7-Trimethoxycoumarin vs. Clinical Standard Rebamipide
In a direct comparative study, 5,6,7-trimethoxycoumarin demonstrated superior gastroprotective activity compared to the standard anti-ulcer drug rebamipide in rat models of HCl/ethanol- and indomethacin-induced gastric ulcers [1]. The study identified that the presence of a methoxy group at position C-5 or C-8 of the scoparone ring is critical for this enhanced activity, while other structural modifications, such as dioxolane rings, diminished efficacy [1].
| Evidence Dimension | Gastroprotective Activity |
|---|---|
| Target Compound Data | Greater than rebamipide |
| Comparator Or Baseline | Rebamipide (Standard drug) |
| Quantified Difference | Qualitatively superior; specific ulcer index or inhibition % not numerically provided in the abstract but the study explicitly states 'gastroprotective activity greater than the standard drug rebamipide' [1]. |
| Conditions | In vivo rat models with HCl/ethanol- and indomethacin-induced gastric lesions [1]. |
Why This Matters
For researchers modeling gastric ulcers or evaluating gastroprotective agents, 5,6,7-Trimethoxycoumarin provides a scientifically superior baseline or reference compound compared to the clinically used rebamipide, ensuring more robust and translatable in vivo data.
- [1] Son DJ, Lee GR, Oh S, Lee SE, Choi WS. Gastroprotective efficacy and safety evaluation of scoparone derivatives on experimentally induced gastric lesions in rodents. Nutrients. 2015 Mar 13;7(3):1945-64. doi: 10.3390/nu7031945. PMID: 25781220. View Source
